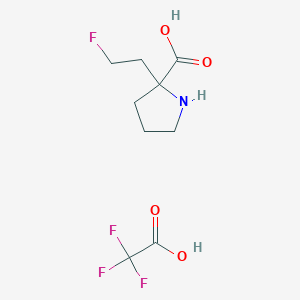

2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, also known as PF-06463922, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. In

Aplicaciones Científicas De Investigación

Metabolic Studies and Toxicological Screenings

- In Vitro Metabolic Fate in Synthetic Cannabinoid Receptor Agonists: Research by Richter et al. (2022) explored the metabolic fate of synthetic cannabinoid receptor agonists, including compounds with a structure similar to 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide. The study focused on identifying phase I and II metabolites of these compounds for toxicological screenings, highlighting the involvement of human carboxylesterases and various CYP isoforms in their metabolism. This research aids in understanding the biotransformation and potential toxicological impacts of such compounds (Richter et al., 2022).

Cardiac Electrophysiological Activity

- Synthesis and Cardiac Electrophysiological Activity of N-substituted Benzamides: A study by Morgan et al. (1990) investigated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. Though not directly on 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, this research explores compounds with similar functional groups, providing insights into their potential as class III electrophysiological agents (Morgan et al., 1990).

Inhibition of Carbonic Anhydrase Isoforms

- Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Compounds: Research by Ulus et al. (2013) focused on the synthesis of novel acridine sulfonamide compounds, examining their inhibitory activity against various carbonic anhydrase isoforms. This study provides a perspective on how sulfonamide compounds, such as 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, could potentially interact with human enzymes, offering valuable insights for medical and biochemical applications (Ulus et al., 2013).

Antiproliferative Effects in Cancer Cells

- Antiproliferative Effects in Cancer Cells Including Cancer Stem Cells: The study by Rotili et al. (2012) investigated the chemical modifications of benzamide derivatives, including sulfonamide analogs, to develop SIRT1/2 inhibitors. These compounds, including those structurally related to 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, showed significant antiproliferative effects in various cancer cell lines and stem cells. This research highlights the potential use of similar compounds in cancer treatment (Rotili et al., 2012).

Propiedades

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O4S/c21-20(22)30(28,29)17-6-2-1-5-16(17)18(26)24-12-14-7-10-25(11-8-14)19(27)15-4-3-9-23-13-15/h1-6,9,13-14,20H,7-8,10-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRKLFDVWRTVHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2823058.png)

![2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2823065.png)

![N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B2823068.png)

![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide](/img/structure/B2823069.png)

![Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate](/img/structure/B2823070.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2823071.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2823072.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)